molecular formula C17H14N4O B4517046 N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide

N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B4517046
M. Wt: 290.32 g/mol
InChI Key: FYEWBURFMNNKPU-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves the condensation of 2-aminobenzimidazole with indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive moieties.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and indole structures can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)ethanamide
  • N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)propionamide

Uniqueness

N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of benzimidazole and indole moieties, which may confer distinct biological activities compared to other similar compounds. Its specific structure could result in unique interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-16(11-21-10-9-12-5-1-4-8-15(12)21)20-17-18-13-6-2-3-7-14(13)19-17/h1-10H,11H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEWBURFMNNKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide
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N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 3
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N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide
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N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 5
N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 6
N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide

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